molecular formula C13H10ClNO B11874210 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile

2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile

Cat. No.: B11874210
M. Wt: 231.68 g/mol
InChI Key: MTDWOFKHOCJZFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile typically involves the reaction of 5-chloro-6-methoxynaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the naphthalene ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the naphthalene ring can influence the compound’s binding affinity and selectivity towards these targets. The acetonitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the naphthalene ring, along with the acetonitrile group, allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

2-(5-chloro-6-methoxynaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C13H10ClNO/c1-16-12-5-3-10-8-9(6-7-15)2-4-11(10)13(12)14/h2-5,8H,6H2,1H3

InChI Key

MTDWOFKHOCJZFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)CC#N)Cl

Origin of Product

United States

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